

Benchmarking CBPD-268: A Comparative Guide to CBP/p300-Targeted Therapies

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Compound of Interest

Compound Name: CBPD-268

Cat. No.: B12365627

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The CBP/p300 pathway, a critical regulator of gene expression, has emerged as a promising target in oncology. This guide provides an objective comparison of **CBPD-268**, a novel PROTAC degrader, against other inhibitors and degraders of the CREB-binding protein (CBP) and p300 pathway. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their relative performance.

Data Presentation: Quantitative Comparison of CBP/p300 Inhibitors and Degraders

The following table summarizes the in vitro potency of **CBPD-268** and other selected CBP/p300-targeted compounds in various cancer cell lines.

Compound	Type	Target(s)	Assay	Cell Line	IC50 / DC50 (nM)
CBPD-268	PROTAC Degradator	CBP/p300	Degradation (DC50)	22Rv1	≤ 0.03
Cell Growth (IC50)	22Rv1	3.7			
Cell Growth (IC50)	LNCaP	10.3			
Cell Growth (IC50)	VCaP	4.6			
GNE-049	Bromodomain Inhibitor	CBP/p300	TR-FRET (IC50)	-	1.1 (CBP), 2.3 (p300)[1][2][3]
BRET (IC50)	-	12			
MYC Expression (EC50)	MV-4-11	14[1][2]			
CCS1477	Bromodomain Inhibitor	p300/CBP	Binding Affinity (Kd)	-	1.3 (p300), 1.7 (CBP)[3][4]
Cell Proliferation (IC50)	22Rv1	96[4][5]			
Cell Proliferation (IC50)	VCaP	49[4][5]			
A-485	HAT Inhibitor	p300/CBP	HAT Activity (IC50)	-	9.8 (p300), 2.6 (CBP)[6][7]
H3K27Ac (EC50)	PC-3	73			

dCBP-1	PROTAC Degradator	p300/CBP	Degradation	MM1S	Near- complete at 10-1000 nM[8][9]
JQAD1	PROTAC Degradator	EP300	Degradation (DC50)	Neuroblastoma cells	≤ 31.6[10]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison table.

Cell Lines and Culture

Prostate cancer cell lines (22Rv1, LNCaP, VCaP), multiple myeloma (MM1S), and neuroblastoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Degradation Assay (DC50 Determination)

- **Compound Treatment:** Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the PROTAC degrader (e.g., **CBPD-268**, dCBP-1, JQAD1) for a specified duration (typically 4-24 hours).
- **Protein Extraction:** After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Western Blotting:** Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β -actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Densitometry analysis was performed on the western blot bands to quantify the relative protein levels. The DC50 value, the concentration at which 50% of the target

protein is degraded, was calculated using non-linear regression analysis.

Cell Viability Assay (IC50 Determination)

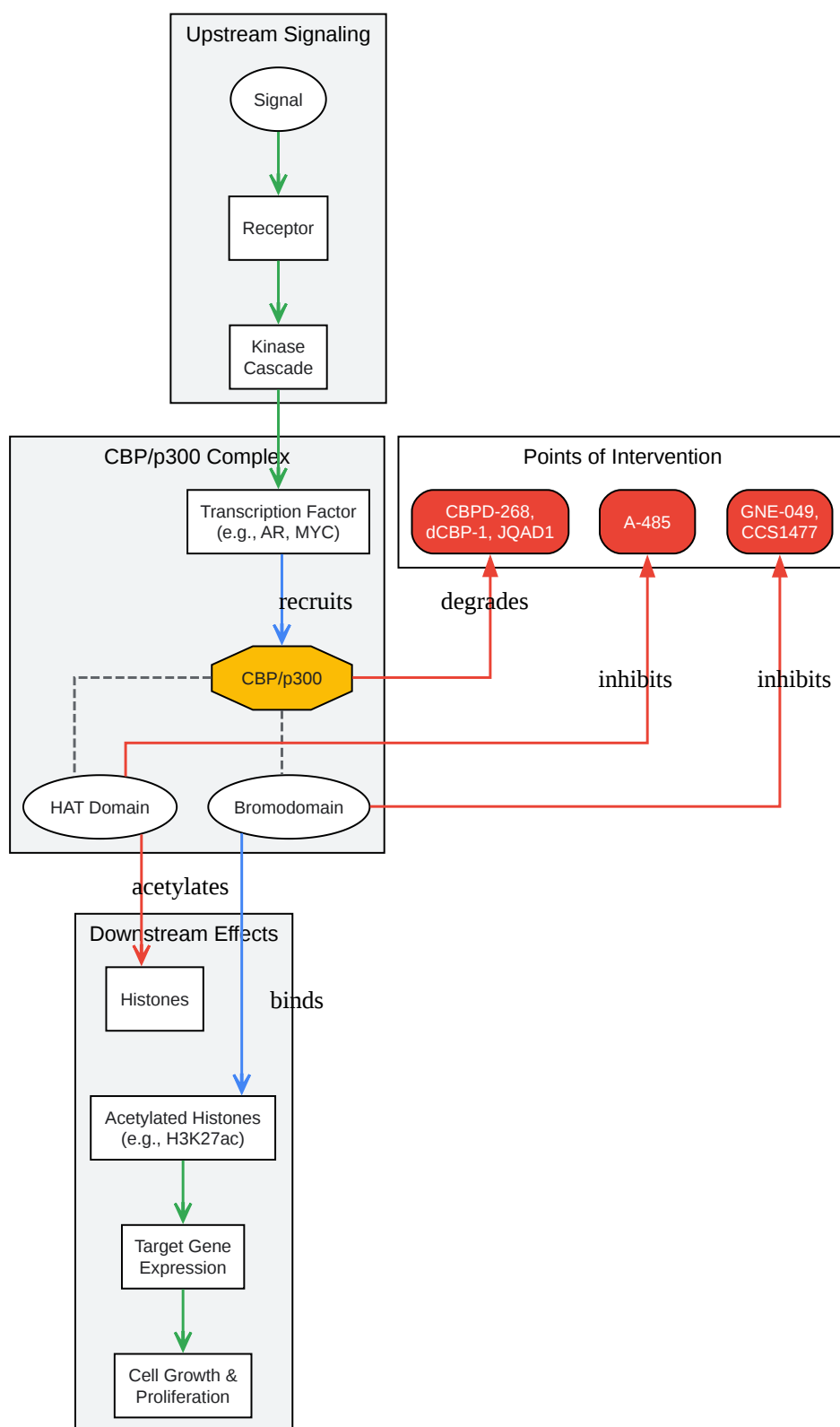
- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Compound Treatment:** Cells were treated with a range of concentrations of the inhibitor or degrader for 72-120 hours.
- **Viability Measurement:** Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
- **Data Analysis:** The IC50 value, the concentration that inhibits cell growth by 50%, was determined by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

TR-FRET and BRET Assays (Biochemical and Cellular Target Engagement)

- **TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:** This biochemical assay measures the binding of an inhibitor to the bromodomain of CBP or p300. The assay typically involves a terbium-labeled anti-tag antibody, a tagged bromodomain protein, and a biotinylated histone peptide ligand. The binding of the inhibitor displaces the histone peptide, leading to a decrease in the FRET signal.
- **BRET (Bioluminescence Resonance Energy Transfer) Assay:** This cell-based assay measures target engagement in living cells. Cells are transfected with constructs expressing a NanoLuc luciferase-tagged CBP or p300 and a fluorescently labeled binding partner. The addition of an inhibitor that binds to the target protein disrupts this interaction, leading to a change in the BRET signal.

Mandatory Visualizations

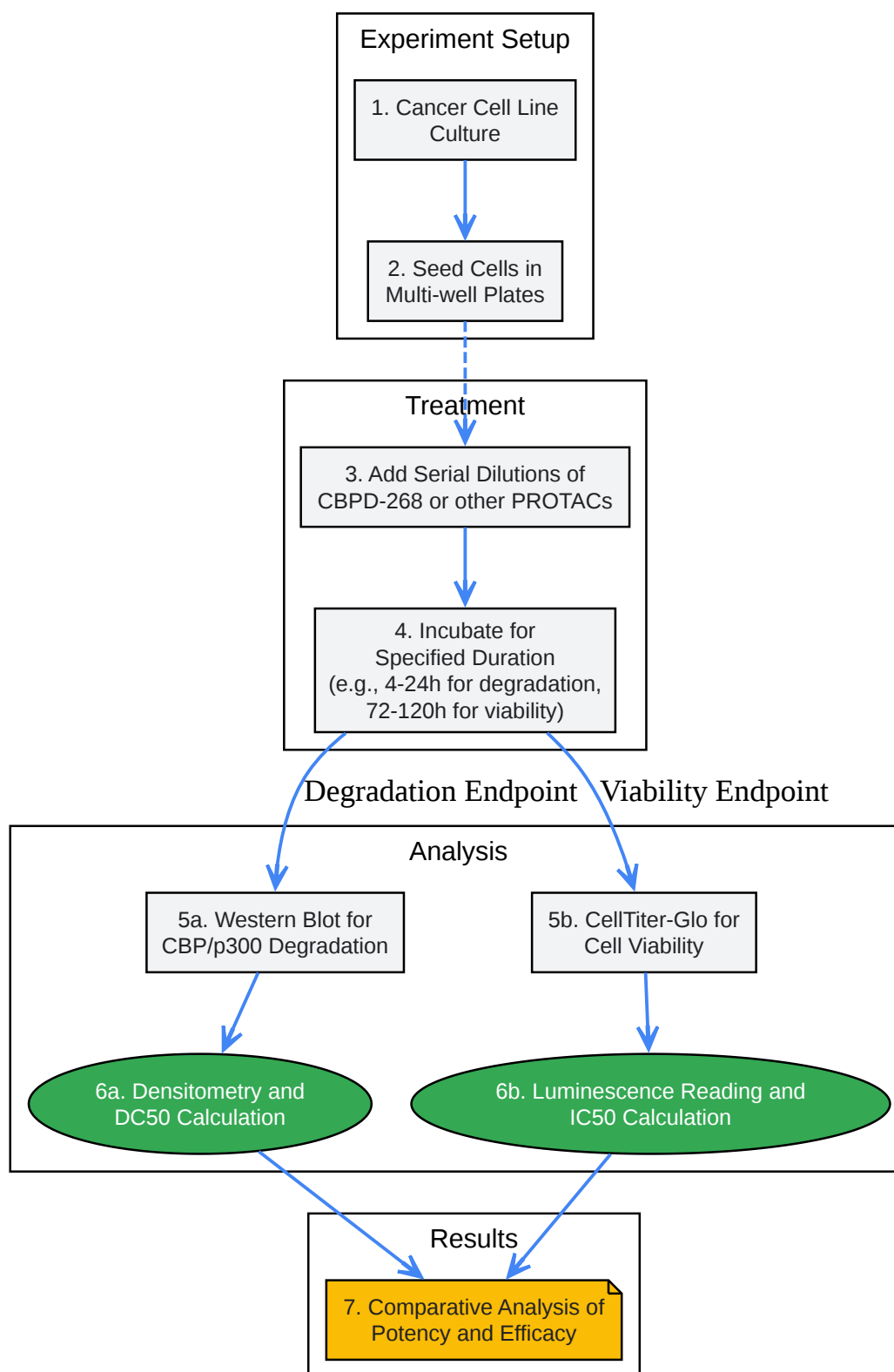
CBP/p300 Signaling Pathway and Points of Inhibition



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CBP/p300 pathway and inhibitor action.

Experimental Workflow for In Vitro PROTAC Efficacy



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PROTAC in vitro efficacy workflow.

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